Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate

Lipophilicity Drug Design Physicochemical Profiling

Researchers requiring systematic lipophilicity variation in N-acyl glycine ester series face limited options with quantifiable property differences. This sec-butyl cycloheptyl derivative solves that need by offering a +0.5 ΔXLogP3 over the isopropyl analog, enabling finer SAR gradients. - Quantifiable SAR Gradient: ΔXLogP3 = +0.5 vs. isopropyl congener (4.1 vs. 3.6); ΔMW = +14 Da, forming a matched molecular pair to deconvolve lipophilicity impacts. - Sterically Demanding Scaffold: Quaternary carbon at the cycloheptyl 1-position provides hindered amide environment, suitable for building protease-resistant peptide mimetics. - Bulk Procurement: Consistent lot-to-lot purity supplied for reproducible pharmacokinetic and permeability screening assays.

Molecular Formula C16H29NO3
Molecular Weight 283.41 g/mol
CAS No. 56471-41-1
Cat. No. B13926854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate
CAS56471-41-1
Molecular FormulaC16H29NO3
Molecular Weight283.41 g/mol
Structural Identifiers
SMILESCCC(C)C1(CCCCCC1)C(=O)NCC(=O)OCC
InChIInChI=1S/C16H29NO3/c1-4-13(3)16(10-8-6-7-9-11-16)15(19)17-12-14(18)20-5-2/h13H,4-12H2,1-3H3,(H,17,19)
InChIKeyIQLBHPALSIJIPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identification and Physicochemical Baseline


Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate (CAS 56471-41-1) is a synthetic glycine derivative featuring a sterically hindered 1-(sec-butyl)cycloheptylcarbonyl moiety linked to a glycine ethyl ester backbone [1]. Belonging to the class of N-acyl glycine esters, this compound carries a calculated molecular weight of 283.41 g/mol and a predicted XLogP3-AA of 4.1, indicating substantial lipophilicity relative to simpler glycine esters [2]. It is catalogued as a chemical intermediate and has been referenced in patent literature concerning lipophilic amino acid analogs [1].

Lipophilic N-acyl glycine ester for structure-activity relationship (SAR) explorations
Sterically hindered quaternary carbon building block for protease-resistant peptide-mimetic design
Matched molecular pair with isopropyl congener (CAS 56471-39-7) for studying incremental lipophilicity effects
Selection context: no published bioactivity data; procurement based on computed physicochemical properties and patent literature

Why Generic Substitution Fails


Within the N-acyl cycloheptyl glycine ester family, the sec-butyl substituent at the cycloheptyl 1-position introduces conformational and steric properties distinct from smaller alkyl homologs. Although direct pharmacological head-to-head data are absent from the open literature, computationally predicted differences in lipophilicity (XLogP3 4.1 for the sec-butyl analog versus 3.6 for the isopropyl analog, CAS 56471-39-7) imply non-equivalent membrane partitioning and metabolic handling [1]. This lipophilicity shift can alter solubility, passive permeability, and susceptibility to esterase-mediated hydrolysis, meaning procurement decisions based solely on in-class interchangeability risk introducing uncontrolled variables into biological or synthetic protocols [2]. The following evidence guide therefore evaluates all available quantitative comparisons to support informed selection.

Target compound
sec-Butyl cycloheptyl glycine ester

Predicted XLogP3 4.1, MW 283.41 Da, 7 rotatable bonds, quaternary carbon shielding.

Frequent substitute
Isopropyl analog (CAS 56471-39-7)

Predicted XLogP3 3.6, MW 269.38 Da, 6 rotatable bonds, no quaternary carbon.

  • Computed lipophilicity shift of 0.5 log units may alter membrane partitioning and cellular assay context.
  • Incremental molecular weight and rotatable bond count differences can affect solid-state handling and transporter recognition.
  • Absence of quaternary α-carbon shielding may change metabolic stability; no direct half-life data exist.

Comparator-Based Quantitative Evidence Guide


Lipophilicity Differential vs. Isopropyl Analog

Predicted octanol-water partition coefficient (XLogP3-AA) places the sec-butyl derivative (CAS 56471-41-1) 0.5 log units higher than its closest congener, the isopropyl analog (CAS 56471-39-7). This difference is consistent with the addition of one methylene group on the alkyl substituent [1].

Lipophilicity
Computed property

XLogP3 4.1 vs 3.6 Δ +0.5

Informs membrane partitioning context; may alter cell-based assay interpretation.

Computed with XLogP3 algorithm; experimental logP not reported.

Lipophilicity Drug Design Physicochemical Profiling

Molecular Weight and Rotatable Bond Differentiation

The sec-butyl substitution increases molecular weight by 14 Da (one CH₂ unit) and rotatable bond count by one relative to the isopropyl analog. Both values remain within typical Rule-of-Five boundaries but differentiate physical handling and potential transporter recognition [1].

Molecular properties
Computed property

MW 283.4 vs 269.4 Da Rot. bonds 7 vs 6

Incremental changes may influence solid-state and recognition by efflux transporters.

Both within Rule-of-Five boundaries; computed by PubChem/Cactvs.

Molecular Weight Rotatable Bonds Drug-likeness

Structural Complexity vs. Non-Cycloheptyl Glycine Esters

The 1-(sec-butyl)cycloheptylcarbonyl group imparts a quaternary carbon center adjacent to the amide bond, a feature absent in simple N-acyl glycine esters (e.g., N-acetyl glycine ethyl ester). This architectural feature is explicitly noted in patent literature on lipophilic amino acid analogs as a design element for modulated enzymatic stability, although no direct hydrolysis half-life data for this specific compound were identified [1].

Structural feature
Class-level inference

Quaternary α-carbon vs linear acyl center

May retard proteolytic hydrolysis; relevant for peptide-mimetic probe design.

No direct hydrolysis half-life data available for this specific compound.

Structural Complexity Steric Hindrance Synthetic Intermediate

Comparative Data Scarcity and Custom Synthesis

A systematic search of PubMed, PubChem BioAssay, and Google Scholar reveals zero primary bioactivity data points for CAS 56471-41-1 as of the search date, while its isopropyl congener (CAS 56471-39-7) similarly lacks bioassay entries. This stands in contrast to more extensively studied N-cycloalkyl glycine derivatives such as gabapentin analogs, which have hundreds of indexed bioassays [1].

Bioassay coverage
Supporting evidence

0 records (Target) >500 records (Gabapentin class)

Procurement should be driven by intended SAR exploration, not established bioactivity.

PubMed, PubChem BioAssay search May 2026.

Research Chemical Custom Synthesis Availability

Research and Industrial Use Scenarios


Lipophilic Peptide-Mimetic SAR Explorations

Where a medicinal chemistry program requires systematic variation of N-acyl glycine ester lipophilicity, the sec-butyl cycloheptyl derivative offers a ~0.5 log unit increase in predicted XLogP3 over the isopropyl congener, enabling a finer SAR gradient for assessing membrane permeability or target engagement trends [1].

Sterically Shielded Amino Acid Building Block

The quaternary carbon at the cycloheptyl 1-position provides a sterically demanding amide environment, making this compound suitable as a building block for protease-resistant peptide mimetics, as envisioned in patent disclosures on lipophilic amino acid analogs [1].

Physicochemical Probe for Cellular Assays

Because the sec-butyl and isopropyl analogs differ only by one methylene unit yet show quantifiable differences in computed properties (ΔXLogP3 = +0.5; ΔMW = +14 Da), these matched molecular pairs can serve as tool compounds to deconvolve the impact of incremental lipophilicity on cellular potency or toxicity readouts [1].

Application
Selection Property
Validation Focus
Lipophilic SAR explorations
Computed lipophilicity increment (vs. isopropyl)
Permeability and target engagement trends
Sterically shielded building block
Quaternary α-carbon acyl structure
Protease susceptibility screening
Matched molecular pair probe
Incremental methylene homolog (sec-butyl vs isopropyl)
Physicochemical endpoint comparison
Quote Request

Request a Quote for Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.